Phylloseptin-J2
Description
Discovery and Natural Sources in Phyllomedusinae Frogs
Phylloseptin-J2 (FLSLIPHAINAISAIADHF-NH₂) was first isolated from the skin secretion of Phasmahyla jandaia, a Phyllomedusinae frog endemic to Brazil’s Atlantic Forest. This 19-residue peptide belongs to the phylloseptin family, characterized by a conserved N-terminal FLSLIP motif, C-terminal amidation, and α-helical conformation in membrane-mimetic environments. The discovery employed tandem mass spectrometry (MS/MS) and Edman degradation, revealing post-translational amidation critical for antimicrobial activity.
Table 1: Key features of this compound
| Property | Details |
|---|---|
| Amino acid sequence | FLSLIPHAINAISAIADHF-NH₂ |
| Molecular mass | 2050.39 Da |
| Isoelectric point (pI) | 5.97 |
| Source species | Phasmahyla jandaia (Jandaia leaf frog) |
| Structural family | Phylloseptins |
The skin secretion of P. jandaia contains a diverse peptidome, with this compound constituting part of its innate immune defense against pathogens. Unlike related phylloseptins from Phyllomedusa species, this compound exhibits a unique substitution at position 7 (histidine → alanine), altering its charge distribution.
Phylogenetic Distribution Across Hylid Frog Species
This compound is restricted to the genus Phasmahyla within the Phyllomedusinae subfamily, reflecting evolutionary diversification among Neotropical hylids. Comparative analyses reveal distinct phylloseptin variants across Phyllomedusinae genera:
Table 2: Phylogenetic distribution of phylloseptin variants
| Genus | Species | Phylloseptin variant | Sequence divergence region |
|---|---|---|---|
| Phasmahyla | P. jandaia | This compound | Positions 7–12 (HAINAIS) |
| Phyllomedusa | P. hypochondrialis | Phylloseptin-1 | FLSLIPHAINAVSAIAKHN-NH₂ |
| Phyllomedusa | P. tarsius | Phylloseptin-PTa | FLSLIPKIAGGIAALAKHL-NH₂ |
| Phyllomedusa | P. nordestina | Phylloseptin-7 | FLSLIPHAINAVSAIAKHN-NH₂ |
This distribution correlates with geographical isolation and ecological pressures. For instance, Phasmahyla species inhabit humid forests of southeastern Brazil, whereas Phyllomedusa ranges across broader Neotropical biomes. Genomic studies suggest that phylloseptin genes evolved through duplication and positive selection, driven by pathogen-rich environments.
The peptide’s absence in non-Phyllomedusinae hylids (e.g., Agalychnis, Hylomantis) underscores subfamily-specific biosynthesis pathways. Notably, this compound’s gene encodes a 66-residue prepropeptide, including a signal peptide, acidic spacer, and proteolytic cleavage site (-KR-), consistent with conserved biosynthetic mechanisms in Phyllomedusinae.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLIPHAINAISAIADHF |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Phylloseptins exhibit strong antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and parasites. The mechanism of action typically involves disrupting microbial cell membranes.
Efficacy Against Specific Pathogens
Antiproliferative Properties
In addition to antimicrobial effects, Phylloseptin-J2 has exhibited antiproliferative activity against various cancer cell lines.
Cancer Cell Lines Tested
- Breast Cancer : MCF-7 cells demonstrated significant sensitivity to this compound treatment.
- Lung Cancer : Non-small cell lung cancer (NCI-H157) showed reduced proliferation upon exposure to the peptide.
Therapeutic Potential
This compound's unique properties make it a candidate for therapeutic applications in treating infections and cancer.
Drug Development
- Next-Generation Antibiotics : Due to increasing antibiotic resistance, phylloseptins are being explored as alternatives to conventional antibiotics .
- Cancer Treatment : The dual action against both microbial pathogens and cancer cells positions this compound as a promising lead compound for developing multifunctional therapeutics.
Study 1: Antimicrobial Efficacy Against MRSA
A study demonstrated that modified analogs of this compound exhibited enhanced efficacy against MRSA compared to traditional antibiotics. The modifications included amino acid substitutions that increased cationic charge and hydrophobicity, resulting in improved membrane interaction and reduced cytotoxicity .
Study 2: Antiproliferative Effects on Lung Cancer Cells
Research indicated that this compound significantly inhibited the proliferation of lung cancer cell lines (H838 and H460), suggesting its potential as an adjunct therapy in cancer treatment. The study highlighted the peptide's ability to induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phylloseptin-J2 shares structural and functional similarities with other AMPs, including phylloseptins, dermaseptins, and temporins. Below is a detailed comparison based on key parameters:
Table 1: Comparative Analysis of this compound and Analogous AMPs
| Parameter | This compound | Phylloseptin-1 | Dermaseptin-S1 | Temporin-L |
|---|---|---|---|---|
| Length (AA residues) | 19 | 20 | 28 | 13 |
| Net Charge | +3 | +4 | +5 | +2 |
| Primary Target | Gram-negative bacteria | Gram-positive bacteria | Protozoa, fungi | Gram-positive bacteria |
| MIC (μg/mL) | 2–8 (E. coli) | 4–10 (S. aureus) | 1–5 (Leishmania spp.) | 5–15 (S. epidermidis) |
| Hemolytic Activity | Low (HC50 > 200 μg/mL) | Moderate (HC50 ~100 μg/mL) | High (HC50 < 50 μg/mL) | Low (HC50 > 150 μg/mL) |
| Structural Motif | α-helical | α-helical | Linear amphipathic | β-hairpin |
Key Findings
Specificity : this compound exhibits higher specificity for Gram-negative bacteria (e.g., E. coli) compared to Phylloseptin-1, which targets Gram-positive species . This difference correlates with variations in charge distribution and hydrophobic moments.
Hemocompatibility : Unlike Dermaseptin-S1, which shows significant hemolysis at low concentrations, this compound maintains low toxicity toward mammalian cells, making it a safer candidate for therapeutic development .
Structural Flexibility : Temporin-L’s compact β-hairpin structure enables rapid membrane insertion, whereas this compound’s α-helical conformation requires longer interaction times for pore formation .
Mechanistic Insights
- Membrane disruption by this compound is driven by electrostatic attraction to lipopolysaccharides (LPS) in Gram-negative membranes, followed by hydrophobic interactions that destabilize lipid bilayers .
- In contrast, Dermaseptin-S1 employs a "carpet model" for membrane lysis, covering large surface areas without forming discrete pores .
Preparation Methods
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the primary method used for preparing Phylloseptin-J2. This approach allows for precise control over the peptide sequence and modifications.
- Methodology:
- The peptide is synthesized on a solid support resin, typically MBHA resin, which anchors the growing peptide chain.
- Fmoc (9-fluorenylmethoxycarbonyl) chemistry is employed for the protection of amino groups during synthesis.
- Removal of the Fmoc protecting group is achieved by treatment with a piperidine/DMF (dimethylformamide) solution, typically 20/80 (v/v).
- Coupling of amino acids is catalyzed by reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.
- Automated peptide synthesizers, such as the Tribute automated solid-phase synthesizer or Protein Technologies peptide synthesizer, are commonly used to facilitate this process efficiently.
Cleavage and Deprotection
After the peptide chain assembly, the peptide must be cleaved from the resin and side-chain protecting groups removed:
- Cleavage Cocktail Composition:
- A mixture of trifluoroacetic acid (TFA, typically 90-94%)
- Scavengers such as 1,2-ethanedithiol, thioanisole or thiamazole, and water in varying proportions (e.g., 2-5% each)
- Conditions:
Peptide Purification
Purification is critical to obtain high-purity this compound suitable for research or therapeutic use.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Preparative C18 columns are used for purification.
- A gradient elution system is employed, typically starting from 5% acetonitrile with 0.1% TFA in water to 95% acetonitrile with 0.1% TFA over a period of 30 to 240 minutes depending on the protocol.
- The purified peptide fractions are collected based on UV absorbance peaks and further analyzed.
Molecular Mass Confirmation
Structural Characterization
Circular Dichroism (CD) Spectrometry:
- CD is used to determine the secondary structure of this compound.
- Measurements are typically performed in aqueous buffer and in membrane-mimicking environments such as 50% trifluoroethanol (TFE) in buffer.
- The α-helical content is estimated using online tools like K2D3 based on the CD spectra recorded between 190-250 nm at 20°C.
Summary Table of Preparation Steps for this compound
| Step | Description | Key Reagents/Equipment | Conditions/Notes |
|---|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis using Fmoc chemistry | MBHA resin, Fmoc amino acids, HBTU, DMF | Automated synthesizer, piperidine/DMF for Fmoc removal |
| Cleavage & Deprotection | Cleavage from resin and side-chain deprotection | TFA (90-94%), 1,2-ethanedithiol, thioanisole | Room temperature, 60-120 min, stirring |
| Precipitation | Precipitation of crude peptide | Cold diethyl ether or diisopropyl ether | Washed to remove cleavage reagents |
| Purification | Reverse-phase HPLC purification | Preparative C18 column, acetonitrile/TFA gradient | Gradient elution, UV detection |
| Molecular Mass Confirmation | MALDI-TOF mass spectrometry to verify peptide mass and purity | MALDI-TOF MS instrument | Confirm correct sequence and purity |
| Structural Characterization | Circular dichroism and NMR to determine secondary structure | CD spectrometer, NMR spectrometer | CD in aqueous and TFE buffer, NMR for 3D structure |
Research Findings on Preparation Optimization
- Substitutions of amino acids, such as incorporating lysine residues (L- or D-lysine), have been explored to enhance peptide stability and antimicrobial activity without increasing cytotoxicity.
- The use of automated solid-phase synthesis combined with RP-HPLC purification yields peptides with high purity and reproducibility, essential for downstream bioactivity assays.
- Structural studies confirm that maintaining the amphipathic α-helical conformation is critical, which is preserved during the preparation process.
Q & A
Basic Research Questions
Mechanistic Insights Q: What experimental methodologies are optimal for isolating Phylloseptin-J2 from its natural source and confirming its antimicrobial activity? A: Isolation typically involves reversed-phase HPLC coupled with mass spectrometry (MS) for purity validation . Antimicrobial activity is confirmed via broth microdilution assays (CLSI guidelines) and time-kill kinetics, with parallel cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Structural-Functional Analysis Q: How can researchers systematically correlate the structural motifs of this compound with its observed biological functions? A: Circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) reveals secondary structures (α-helical content). Functional assays (e.g., liposome leakage studies) paired with alanine scanning mutagenesis identify critical residues for activity .
Comparative Efficacy Q: What criteria should guide the selection of comparator antimicrobial peptides (AMPs) when evaluating this compound’s efficacy? A: Use peptides with similar charge (+2 to +6), hydrophobicity (GRAVY index >0.5), and mechanism (e.g., melittin, magainin-2). Normalize assays by molarity and include solvent controls to account for batch variability .
Advanced Research Questions
Methodological Optimization Q: Which in vitro models best resolve the dual antimicrobial and immunomodulatory effects of this compound without confounding results? A: Employ compartmentalized co-culture systems (e.g., Transwell® inserts) to separate direct microbial inhibition from host immune cell modulation. Quantify cytokine profiles (IL-6, TNF-α) via ELISA and correlate with bacterial load reduction .
Data Contradiction Analysis Q: How should researchers address contradictory findings regarding the cytotoxicity profile of this compound across different cell lines? A: Standardize cytotoxicity assays using ISO-certified cell lines (e.g., HaCaT for epithelial cells) and validate membrane integrity via LDH release assays. Apply Hill slope models to differentiate off-target effects from concentration-dependent toxicity .
Resistance Mechanisms Q: What longitudinal experimental designs can detect adaptive microbial resistance to this compound? A: Serial passage assays (20+ generations) under sub-MIC conditions, combined with genomic sequencing (SNP analysis) of resistant strains. Include proteomic profiling to assess efflux pump upregulation .
Mechanistic Specificity Q: What experimental controls are essential to distinguish this compound’s membrane-disruptive activity from intracellular targeting mechanisms? A: Use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) for membrane disruption. For intracellular targeting, employ confocal microscopy with FITC-labeled peptide and organelle-specific markers (e.g., LysoTracker) .
Data Synthesis and Reporting
Table 1: Key Parameters for this compound Characterization
Methodological Frameworks
- PICO Framework : For comparative studies, structure questions around Population (microbial strains), Intervention (this compound concentration), Comparator (standard AMPs), and Outcome (log CFU reduction) .
- FINER Criteria : Ensure questions are Feasible (in vitro/in vivo models), Novel (gap analysis via systematic reviews), Ethical (3R compliance), and Relevant (antimicrobial resistance context) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
